molecular formula C13H18N2O2 B3357070 1-(1,4-Benzodioxan-2-ylmethyl)piperazine CAS No. 7031-63-2

1-(1,4-Benzodioxan-2-ylmethyl)piperazine

Cat. No.: B3357070
CAS No.: 7031-63-2
M. Wt: 234.29 g/mol
InChI Key: SBJSQEJGEUKPSG-UHFFFAOYSA-N
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Description

1-(1,4-Benzodioxan-2-ylmethyl)piperazine is a chemical compound of significant interest in medicinal chemistry and neuroscience research. This benzodioxan-based piperazine derivative is primarily utilized in the study of adrenergic receptor systems. Its core research value lies in its application as a key scaffold for developing and validating pharmacophore models for α1-adrenoceptor antagonists . Compounds within this structural class have demonstrated binding activity at alpha(1)- and alpha(2)-adrenoceptors in radioligand receptor binding assays, making them valuable tools for investigating receptor function and signaling pathways . Researchers employ this compound in the synthesis of more complex derivatives to explore structure-activity relationships (SAR), which are critical for understanding the molecular features required for antagonist activity . The 1,4-benzodioxan moiety linked to a nitrogen-containing piperazine ring is a recognized pharmacophore, and modifications to this structure can significantly influence receptor affinity and selectivity . The insights gained from such research are fundamental to the design of new therapeutic agents targeting the central nervous system. Related benzodioxan-arylpiperazine compounds have been investigated for their potential effects on the central nervous system, providing a basis for their use in preclinical research models . This product is intended For Research Use Only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult all relevant safety data sheets prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-2-4-13-12(3-1)16-10-11(17-13)9-15-7-5-14-6-8-15/h1-4,11,14H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBJSQEJGEUKPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2COC3=CC=CC=C3O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80328476
Record name 1-(1,4-benzodioxan-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7031-63-2
Record name 1-(1,4-benzodioxan-2-ylmethyl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80328476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Methodologies for 1 1,4 Benzodioxan 2 Ylmethyl Piperazine and Its Structural Analogs

General Synthetic Pathways to the 1,4-Benzodioxane (B1196944) Core

The construction of the 1,4-benzodioxane scaffold is a foundational step in the synthesis of the target compound. A prevalent and efficient method involves the reaction of a catechol with a suitable three-carbon synthon. One innovative and greener approach utilizes the reaction of catechol with glycerol (B35011) carbonate (GlyC) in the presence of a basic catalyst, such as sodium methoxide, to selectively synthesize 2-hydroxymethyl-1,4-benzodioxane (B143543), a key precursor. nih.gov This reaction can achieve high yields and proceeds without the need for a solvent. nih.gov

Another classical and widely used method is the Williamson ether synthesis, which involves the condensation of catechol with reagents like ethyl 2,3-dibromopropionate. google.com For substituted benzodioxanes, derivatives of gallic acid can be employed. For instance, methyl 3,4,5-trihydroxybenzoate (B8703473) can be reacted with 1,2-dibromoethane (B42909) in the presence of potassium carbonate to furnish the 1,4-benzodioxane ring system. nih.gov

Table 1: Selected Synthetic Pathways to the 1,4-Benzodioxane Core

Starting Materials Reagents Key Intermediate Reference
Catechol, Glycerol Carbonate Basic catalyst (e.g., NaOCH₃) 2-Hydroxymethyl-1,4-benzodioxane nih.gov
Catechol, Ethyl 2,3-dibromopropionate Base (e.g., K₂CO₃) 1,4-Benzodioxan-2-carboxylic acid google.com

Approaches for Introducing the Piperazine (B1678402) Moiety

Once the 1,4-benzodioxane scaffold is established with a suitable functional group at the 2-position, the piperazine ring can be introduced. Two primary strategies are commonly employed: nucleophilic substitution and reductive amination.

Nucleophilic Substitution: This is a direct and widely utilized method. It requires the conversion of the 2-hydroxymethyl group of the benzodioxane precursor into a more reactive species with a good leaving group. For example, 2-hydroxymethyl-1,4-benzodioxane can be treated with thionyl chloride or a sulfonyl chloride to form 2-(chloromethyl)-1,4-benzodioxane or a corresponding mesylate/tosylate. nih.govnih.gov These activated intermediates can then readily undergo an SN2 reaction with piperazine or a mono-protected piperazine to yield 1-(1,4-Benzodioxan-2-ylmethyl)piperazine. To control for dialkylation of piperazine, an excess of piperazine can be used, or a mono-protected version like N-Boc-piperazine can be employed, followed by a deprotection step. researchgate.net

Reductive Amination: An alternative pathway involves the oxidation of 2-hydroxymethyl-1,4-benzodioxane to 1,4-benzodioxane-2-carbaldehyde. This aldehyde can then be condensed with piperazine to form an intermediate iminium ion, which is subsequently reduced in situ to the target secondary amine. redalyc.orgresearchgate.net Common reducing agents for this transformation include sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). researchgate.netredalyc.org This method is particularly useful as it can be performed as a one-pot reaction and often provides good yields with high selectivity. muni.cz

Derivatization Techniques at the Piperazine Nitrogen and Benzodioxane Ring

The versatility of the this compound scaffold allows for extensive derivatization, primarily at the unsubstituted secondary amine of the piperazine ring.

The secondary amine of the piperazine moiety is nucleophilic and can react with a wide variety of electrophiles to generate a diverse library of analogs. stackexchange.com

N-Alkylation: Reaction with alkyl halides (e.g., iodides, bromides, or chlorides) in the presence of a base introduces alkyl groups of varying complexity. mdpi.com

N-Acylation: Treatment with acid chlorides or anhydrides yields the corresponding amides. This is a common strategy for introducing a range of functional groups. google.comstackexchange.com

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which can alter the electronic and steric properties of the molecule. stackexchange.com

These reactions are typically high-yielding and allow for the systematic exploration of structure-activity relationships.

Modern cross-coupling reactions offer powerful tools for introducing aryl and heteroaryl substituents, which may not be accessible through classical nucleophilic substitution. The Buchwald-Hartwig amination is a prominent example, enabling the palladium-catalyzed coupling of the piperazine nitrogen with aryl halides or triflates. mdpi.com This reaction is highly versatile, with a broad substrate scope, and has become a standard method for the synthesis of N-arylpiperazine derivatives in medicinal chemistry. mdpi.com

Table 2: Derivatization Reactions at the Piperazine Nitrogen

Reaction Type Electrophile Example Functional Group Formed
N-Alkylation Alkyl Halide (R-X) Tertiary Amine
N-Acylation Acid Chloride (R-COCl) Amide
N-Sulfonylation Sulfonyl Chloride (R-SO₂Cl) Sulfonamide

Stereoselective Synthesis of Chiral Analogs

The carbon at the 2-position of the 1,4-benzodioxane ring is a stereocenter. Consequently, this compound exists as a pair of enantiomers. The synthesis of enantiomerically pure or enriched analogs is often crucial.

One effective strategy involves the enzymatic resolution of a racemic precursor. For instance, racemic 1,4-benzodioxane-2-carboxylic acid methyl ester can be selectively hydrolyzed by engineered lipases, such as Candida antarctica lipase (B570770) B (CALB), to afford one enantiomer of the acid while leaving the other enantiomer of the ester unreacted. nih.gov These separated chiral precursors can then be advanced to the final chiral target molecule.

Another approach is the chromatographic separation of the final racemic mixture using a chiral stationary phase (chiral HPLC). muni.cz While effective for both analytical and preparative scales, this method can be more costly. A related technique involves derivatizing the racemic final compound with a chiral derivatizing agent to form diastereomers, which can then be separated by standard chromatography. muni.cz

Analytical Methodologies for Compound Characterization and Purity Assessment

A suite of analytical techniques is employed to confirm the identity, structure, and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. ¹H NMR provides information on the number of different types of protons and their connectivity, with characteristic signals expected for the aromatic protons of the benzodioxane ring, the diastereotopic protons of the dioxane ring, the methylene (B1212753) bridge, and the piperazine ring protons. ¹³C NMR confirms the carbon framework of the molecule.

Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) are used to determine the molecular weight of the compound and can provide fragmentation patterns that support the proposed structure. redalyc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. Characteristic absorptions would include C-H stretches (aromatic and aliphatic), C-O stretches of the ether linkages in the benzodioxane ring, and N-H bending for the parent compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary tool for assessing the purity of the synthesized compound. Reversed-phase HPLC is commonly used, and as mentioned, chiral HPLC can be employed to determine enantiomeric purity. muni.cz

Table 3: Summary of Analytical Characterization Methods

Technique Information Obtained
¹H NMR Proton environment, connectivity, stereochemistry
¹³C NMR Carbon skeleton
Mass Spectrometry Molecular weight, fragmentation patterns
IR Spectroscopy Presence of functional groups

Structure Activity Relationships Sar and Ligand Design Principles

Conformational Analysis and Stereochemical Influences on Biological Activity

The biological activity of 1-(1,4-Benzodioxan-2-ylmethyl)piperazine derivatives is profoundly influenced by their three-dimensional structure. The chiral center at the C2 position of the 1,4-benzodioxane (B1196944) ring means the compound exists as (R) and (S) enantiomers, which often exhibit significant differences in their pharmacological profiles. nih.gov

The dioxane ring itself is not planar and can adopt different conformations. The substituent at the C2 position, the piperazinylmethyl group, can be oriented in either an axial or equatorial position. Computational and experimental studies on related 2-substituted piperazines have shown a preference for the axial conformation in many cases. nih.gov This conformational preference is crucial as it dictates the spatial arrangement of the key pharmacophoric elements—the benzodioxane ring and the basic nitrogen of the piperazine (B1678402)—which in turn governs how the ligand interacts with its biological target. nih.gov

Stereochemistry is a critical determinant of receptor affinity and selectivity. For instance, in a series of antihypertensive 1-acyl-4-[2-(1,4-benzodioxan-2-yl)-2-hydroxy-ethylamino]piperidines, the activity was found to be specific to the (2S, 2'R) enantiomers. nih.gov Similarly, studies on related benzodioxane structures have consistently shown that one enantiomer possesses significantly higher affinity for a particular receptor subtype over the other. researchgate.net The precise stereochemical requirements underscore the importance of asymmetric synthesis or chiral separation in the development of potent and selective ligands based on this scaffold.

Mapping Structural Features to Receptor Binding Profiles

The affinity and selectivity of this compound analogues for various receptors, most notably α₁-adrenergic and 5-HT₁ₐ serotonin (B10506) receptors, are intricately linked to their structural features. nih.govacs.org Structure-activity relationship (SAR) studies have systematically explored how modifications to different parts of the molecule impact its binding profile.

Impact of Substituent Nature and Position on Piperazine Nitrogen

The substituent on the distal nitrogen (N-4) of the piperazine ring is a key modulator of pharmacological activity. A wide array of moieties has been investigated at this position, revealing critical insights into receptor requirements.

Aryl Groups: The introduction of aryl groups, particularly substituted phenyl rings, has been a common strategy. nih.govsemanticscholar.orgnih.gov The nature and position of substituents on this phenyl ring are crucial. For example, in the search for α₁-adrenoceptor antagonists, 2-methoxyphenylpiperazine derivatives have shown high affinity. nih.gov The presence of a 2-alkoxy group on the phenyl ring is often a favorable feature for α₁-adrenoceptor binding. nih.gov

Heterocyclic Groups: Replacing the phenyl ring with heterocyclic moieties such as pyridyl or furoyl groups has also been explored. However, these changes often lead to a significant decrease in affinity for α₁-adrenoceptors, highlighting the specific steric and electronic requirements of the receptor's binding pocket. nih.gov

Acyl and Sulfonyl Groups: A series of novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized where various sulfonyl and benzoyl chlorides were reacted with the piperazine nitrogen. eurjchem.comresearchgate.net These studies demonstrated that compounds with specific substitutions, such as 4-(2-trifluoromethyl)-benzenesulfonyl, could exhibit significant antimicrobial activity, showcasing how modifications at this position can direct the compound to entirely different biological targets. eurjchem.comresearchgate.net

The data below illustrates the effect of N-4 piperazine substitution on α₁-Adrenoceptor affinity.

CompoundN-4 Substituentα₁-Adrenoceptor Affinity (Ki, nM)
WB 4101 Analog 2,6-Dimethoxyphenoxyethyl0.16
Derivative 3k 4-Fluorophenyl1.8 (for COX-2 IC₅₀)
Phenytoin Derivative 3a 3-Ethyl-5,5-diphenylhydantoin110
Phenytoin Derivative 4a 3-Methyl-5,5-diphenylhydantoin36

Note: Data is compiled from different studies and receptor subtypes for illustrative purposes. nih.govnih.govnih.gov

Role of Modifications on the 1,4-Benzodioxane Moiety

The 1,4-benzodioxane nucleus serves as a crucial anchor for receptor interaction, and modifications to this part of the molecule can significantly alter binding affinity and selectivity.

Aromatic Ring Substitution: The introduction of substituents on the benzene (B151609) portion of the benzodioxane ring can fine-tune the electronic properties and steric profile of the ligand. Studies on related compounds have shown that hydroxylation or the addition of amino groups at specific positions can result in high affinity and selectivity for nicotinic acetylcholine (B1216132) receptors (nAChRs). unimi.it

The following table shows how modifications to the benzodioxane moiety or its replacement can influence receptor binding.

CompoundMoietyTarget ReceptorAffinity (Ki, nM)
WB 4101 1,4-Benzodioxaneα₁ₐ-AR0.43
Compound 9 Dihydro-1,4-dioxino[2,3-g]quinoxalineα₁d-AR1.1
Compound 15 1,4-Dioxane5-HT₁ₐ0.38
Compound 7 7-hydroxy-1,4-benzodioxaneα4β2 nAChR0.23

Note: Data is compiled from various sources for illustrative purposes. researchgate.netnih.govacs.orgunimi.itnih.gov

Importance of Linker Chemistry Between Benzodioxane and Piperazine

The linker connecting the benzodioxane and piperazine moieties, typically a methylene (B1212753) (-CH₂-) or carbonyl (-C=O) group, plays a vital role in orienting the two pharmacophoric groups correctly within the receptor binding site.

Linker Length and Flexibility: The length of the linker is critical. Extending a methylenoxy linker to an ethylenoxy linker in a series of FtsZ inhibitors resulted in a strong increase in antimicrobial activity, suggesting that the increased distance and flexibility allowed for better interaction with the target protein. nih.gov Conversely, in other systems, a rigid linker is preferred to lock the molecule in an active conformation.

Linker Composition: The chemical nature of the linker is also important. The parent compound features a simple methylene linker. In other series, this has been replaced with a carbonyl group, as seen in 1-(1,4-Benzodioxan-2-ylcarbonyl)piperazine. eurjchem.comresearchgate.netchem-is-try.com This change from a flexible alkyl chain to a more rigid and polar amide bond drastically alters the molecule's properties and potential interactions, such as hydrogen bonding capabilities. Introducing substituents, like a hydroxyl group, onto the linker can create new stereogenic centers and provide additional points for hydrogen bonding, further influencing biological activity. nih.gov

Development and Validation of Pharmacophore Models

To better understand the SAR data and guide the design of new ligands, pharmacophore models have been developed for the receptors targeted by benzodioxane-piperazine derivatives. nih.gov These models define the essential three-dimensional arrangement of chemical features required for biological activity.

For α₁-adrenoceptor antagonists, a common pharmacophore model includes:

A protonatable nitrogen atom (present in the piperazine ring).

An aromatic ring system (the benzodioxane moiety).

A hydrogen bond acceptor feature (often the ether oxygens of the dioxane ring).

An additional aromatic/hydrophobic region (provided by the substituent on the N-4 of the piperazine). documentsdelivered.com

Similarly, pharmacophore models for 5-HT₁ₐ receptor ligands have been constructed. nih.gov Due to the significant cross-reactivity of many α₁-antagonists at 5-HT₁ₐ receptors, these models are valuable tools for predicting and designing away off-target effects. nih.gov By comparing the pharmacophore requirements for different receptors, medicinal chemists can identify structural modifications that are likely to enhance selectivity. Virtual screening campaigns using these validated pharmacophores have successfully identified novel chemical scaffolds with the desired receptor selectivity. nih.gov

Rational Design Principles for Affinity and Selectivity Optimization

The collective SAR and pharmacophore modeling studies provide a set of rational design principles for optimizing the affinity and selectivity of ligands based on the this compound scaffold.

Stereochemistry is Paramount: The C2 position of the benzodioxane ring must be chirally controlled, as enantiomers often have vastly different affinities and functional activities. The (S)-enantiomer is frequently, though not universally, the more active form for α-adrenergic and serotonergic receptors.

Fine-Tuning the Piperazine N-Substituent: This is the primary handle for modulating selectivity. For high α₁-adrenoceptor affinity, an arylpiperazine, particularly with a 2-methoxy or other small alkoxy substituent, is often optimal. nih.gov To achieve selectivity against the 5-HT₁ₐ receptor, the steric and electronic properties of this aryl group can be modified.

Leveraging the Benzodioxane Moiety: While the core benzodioxane structure is often conserved for α₁/5-HT₁ₐ activity, subtle modifications to its aromatic ring can enhance potency. For targeting other receptors or achieving novel activities, more significant alterations, like replacing the benzene ring or the entire benzodioxane system with other cyclic structures, can be effective. researchgate.netnih.gov

Optimizing the Linker: The linker's length, rigidity, and chemical nature must be tailored to the specific target. While a short, one-carbon linker is common, extending it or incorporating polar groups can provide benefits for certain biological targets by allowing access to different regions of the binding site. nih.gov

Computational Guidance: The use of validated pharmacophore models and molecular docking is essential for rational design. nih.govmdpi.comnih.gov These tools allow for the in silico evaluation of designed compounds, prioritizing the synthesis of those most likely to have the desired affinity and selectivity profile, thereby saving time and resources. mdpi.comresearchgate.netresearchgate.net

By integrating these principles, researchers can more effectively navigate the chemical space around the this compound core to develop highly potent and selective ligands for a range of biological targets.

Molecular Pharmacology and Pre Clinical Biological Activity

G Protein-Coupled Receptor (GPCR) Modulation Studies

Derivatives of the 1-(1,4-Benzodioxan-2-ylmethyl)piperazine structure have been the focus of extensive research due to their ability to modulate GPCRs, which are crucial targets for a wide array of pharmaceuticals. The primary activities identified for this class of compounds are centered on serotonin (B10506) and dopamine (B1211576) receptors.

Serotonin Receptor System Interactions

The benzodioxan-piperazine moiety is a well-established pharmacophore for interacting with serotonin (5-HT) receptors. This interaction is highly dependent on the specific substitutions on both the benzodioxan and piperazine (B1678402) rings, leading to a range of activities from full agonism to antagonism at various 5-HT receptor subtypes.

Analogs of this compound are notable for their potent agonism and partial agonism at the 5-HT1A receptor. This activity is considered a key mechanism for potential anxiolytic and antidepressant effects.

One prominent example is MKC-242 (5-[3-[((2S)-1,4-benzodioxan-2-ylmethyl)amino]propoxy]-1,3-benzodioxole HCl), a novel and potent 5-HT1A receptor agonist. nih.gov Preclinical studies have demonstrated its efficacy in animal models of anxiety. nih.gov In mice, MKC-242 was shown to suppress aggressive behaviors induced by foot shocks and reduce marble-burying behavior, which is used as an indicator of anti-obsessional effects. nih.gov The effects of MKC-242 were observed to be longer-lasting than those of other 5-HT1A agonists like buspirone (B1668070) and tandospirone. nih.gov

Another analog, SLV313, also demonstrates full agonist activity at human 5-HT1A receptors. nih.gov Similarly, S15535, a selective 5-HT1A receptor partial agonist featuring a 4-(benzodioxan-5-yl)piperazine structure, has been shown to enhance cognitive function in rodent models. nih.gov The stereochemistry of these compounds is crucial, with studies showing that the (S)-enantiomer of certain 1,4-benzodioxan derivatives exhibits high potency as a 5-HT1A receptor agonist. nih.gov

Table 1: In Vitro Activity of Benzodioxan Piperazine Analogs at 5-HT1A Receptors

CompoundReceptorActivity TypePotency (pEC50)Reference
SLV313h5-HT1AFull Agonist9.0 nih.gov

pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Beyond the 5-HT1A receptor, benzodioxan-piperazine derivatives show varied affinities for other serotonin receptor subtypes. The compound SLV313, for instance, possesses high affinity for the human recombinant 5-HT2B receptor and moderate affinity for the 5-HT7 receptor. nih.gov This multi-receptor profile is a characteristic of many atypical antipsychotic agents. nih.gov

The functional consequences of receptor binding by these compounds have been characterized using electrophysiological methods. In vivo, the 5-HT1A agonist activity of SLV313 was confirmed by its ability to induce 5-HT1A syndrome behaviors and hypothermia in animal models; these effects were blocked by the 5-HT1A antagonist WAY100635. nih.gov In a drug discrimination procedure, SLV313 fully generalized to the 5-HT1A agonist training drug flesinoxan. nih.gov

Chronic administration of SLV313 was found to reduce the number of spontaneously active dopamine cells in the ventral tegmental area (VTA) of rats, an effect also seen with the atypical antipsychotic clozapine. nih.gov This finding from in vivo electrophysiology suggests an antipsychotic-like profile. nih.gov Such studies are critical for linking receptor-level interactions to changes in neural circuit activity and, ultimately, to behavior.

Dopamine Receptor System Interactions

In addition to their effects on the serotonin system, certain analogs of this compound are potent antagonists at dopamine receptors, particularly the D2 and D3 subtypes. This dual antagonism of dopamine receptors and agonism of serotonin receptors is a hallmark of several modern antipsychotic medications. nih.gov

SLV313 (1-(2,3-dihydro-benzo nih.govnih.govdioxin-5-yl)-4-[5-(4-fluoro-phenyl)-pyridin-3-ylmethyl]-piperazine) is a primary example of a benzodioxan-piperazine derivative with potent dopamine receptor antagonist properties. nih.gov In vitro studies have confirmed that SLV313 acts as a full antagonist at both human D2 and D3 receptors with high affinity. nih.gov This D2/D3 receptor antagonism is a core feature of its potential as an atypical antipsychotic drug. nih.gov

The ability of N-phenylpiperazine analogs to selectively target the D3 receptor over the D2 receptor is an area of active investigation, as D3 selectivity may offer therapeutic advantages for certain conditions. nih.govmdpi.com While SLV313 shows potent antagonism at both, its profile highlights the capacity of the broader chemical class to strongly interact with the dopamine system. nih.gov

Table 2: In Vitro Antagonist Activity of SLV313 at Dopamine Receptors

CompoundReceptorActivity TypePotency (pA2)Reference
SLV313hD2Full Antagonist9.3 nih.gov
SLV313hD3Full Antagonist8.9 nih.gov

pA2 is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response.

Adrenoceptor System Interactions

Enzyme Inhibition Profiling

A study focused on the synthesis of 1-((2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives has identified this scaffold as a source of new and selective inhibitors of cyclooxygenase-2 (COX-2). nih.gov The therapeutic rationale for developing selective COX-2 inhibitors is to achieve anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1.

Within this study, a series of eleven compounds were designed and evaluated. While the exact compound this compound was not explicitly detailed, the core structure is highly related. One particular derivative, compound 3k (1-((2,3-dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)methyl)-4-(4-fluorophenyl)piperazine), demonstrated notable anti-inflammatory activity and was highlighted as a promising lead candidate. nih.gov Computational docking studies further supported the interaction of compound 3k with key residues within the active site of the COX-2 enzyme. nih.gov Although specific IC₅₀ values for the named compound are not provided in the abstract, the study confirms the potential of the 1-(1,4-benzodioxan-ylmethyl)piperazine scaffold to yield selective COX-2 inhibitors.

Table 1: Investigated Biological Targets and General Findings for the this compound Chemical Class

Target Class Specific Target General Findings for the Chemical Class
Dopamine Receptors D₂, D₃, D₄ Potential for D₄ selectivity and D₂/D₃ interactions. nih.govsci-hub.senih.gov
Adrenoceptors α₁ (α₁ₐ, α₁ₑ, α₁ₔ) Established α₁-antagonists with potential for subtype selectivity. nih.govresearchgate.netfrontiersin.orgnih.gov
Adrenoceptors α₂ Generally lower affinity compared to α₁-adrenoceptors. nih.govresearchgate.net
Other Receptors Muscarinic, Histamine (B1213489) H1, Nicotinic Data for the specific compound is lacking, but related piperazines show activity at muscarinic and histamine receptors. acs.orgnih.govnih.gov
Enzymes COX-1, COX-2 The scaffold is a source of selective COX-2 inhibitors. nih.gov

Bacterial Fatty Acid Synthesis Enzyme (FabH) Inhibition

The type II fatty acid synthesis (FASII) pathway is essential for bacterial viability and presents a compelling target for new antibacterial agents due to significant structural differences from the mammalian FAS-I system. nih.gov Within this pathway, β-ketoacyl-acyl carrier protein synthase III (FabH) is a key enzyme that initiates the entire cycle of fatty acid elongation. nih.govresearchgate.net Its crucial role in initiating biosynthesis makes it an attractive target for novel antibiotics. researchgate.net

While direct studies on this compound are limited, research into structurally related compounds highlights the potential of the 1,4-benzodioxan fragment in FabH inhibition. A series of cinnamaldehyde (B126680) acylhydrazone derivatives incorporating a 1,4-benzodioxan moiety were synthesized and evaluated for their ability to inhibit FabH. researchgate.net One compound from this series, designated B6, demonstrated potent inhibitory activity against FabH and exhibited significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 3.13 µg/mL. researchgate.net Molecular docking simulations suggested that this class of compounds can fit within the active site of the FabH enzyme, indicating a potential mechanism for their antibacterial action. researchgate.net

Focal Adhesion Kinase (FAK) Inhibition

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in numerous types of cancer. nih.govnih.gov It plays a pivotal role in cell signaling pathways that control cell adhesion, migration, proliferation, and survival, making it a key target for the development of anticancer therapeutics. nih.govinxmed.com Inhibiting FAK can disrupt tumor growth and metastasis. nih.govinxmed.com

Derivatives incorporating the 1,4-benzodioxan structure have been investigated as FAK inhibitors. In one study, a series of 1,3,4-thiadiazole (B1197879) derivatives containing a 1,4-benzodioxan ring were synthesized and screened for FAK inhibitory activity. researchgate.net A lead compound from this series, compound 2p, displayed an IC₅₀ value of 10.79 µM against FAK. researchgate.net This compound also showed corresponding antiproliferative activity against the HEPG2 human liver cancer cell line, suggesting that its anticancer effect may be mediated through FAK inhibition. researchgate.net Molecular docking studies supported this by showing a probable binding model within the FAK active site. researchgate.net

Other Enzyme Targets (e.g., Monoamine Oxidase B, iNOS, Tyrosyl-tRNA Synthetase)

The versatile 1,4-benzodioxan-piperazine scaffold has been explored for its interaction with other significant enzyme targets, revealing a broad pharmacological profile.

Monoamine Oxidase B (MAO-B): MAO-B is a key enzyme in the metabolism of monoamine neurotransmitters, and its inhibition is an established strategy for treating neurological disorders like Parkinson's disease. nih.gov A series of 1,4-benzodioxan-substituted chalcone (B49325) derivatives were designed and found to be potent and highly selective inhibitors of human MAO-B (hMAO-B). nih.gov The most active compound in this series demonstrated an IC₅₀ of 0.026 µM for hMAO-B, with a selectivity index over 1500 times that of MAO-A. nih.gov Further studies confirmed these compounds act as competitive and reversible inhibitors. nih.gov Another study on 1,4-benzodioxan-substituted thienyl chalcones also identified a potent, selective, and reversible hMAO-B inhibitor (compound 12, IC₅₀ = 0.11 µM), which additionally showed anti-neuroinflammatory properties. nih.gov

Tyrosyl-tRNA Synthetase (TyrRS): Aminoacyl-tRNA synthetases (aaRSs) are essential enzymes for protein synthesis, and their structural differences between bacterial and human variants make them viable targets for antibacterial drug development. jscimedcentral.com Specifically, TyrRS plays a critical role in this process. jscimedcentral.com Phenylpiperazine derivatives of 1,4-benzodioxan have been designed as potential TyrRS inhibitors. jscimedcentral.com These compounds exhibited significant antibacterial activity, particularly against Gram-positive strains. One derivative, compound 3c, was notably potent against Staphylococcus aureus, with an IC₅₀ value of 0.03 µg/mL. jscimedcentral.com Docking simulations indicated that these molecules could bind to the TyrRS active site, providing a basis for their antibacterial mechanism. jscimedcentral.com

Diverse Mechanistic Biological Investigations (In Vitro and Animal Models)

Beyond specific enzyme targets, derivatives of this compound have been evaluated in broader biological assays, confirming their activity in cellular and animal models of disease.

Antiproliferative and Antineoplastic Activity in Cell Lines

The piperazine moiety is a common feature in many compounds developed for their antiproliferative and anticancer properties. nih.govmdpi.comresearchgate.net Investigations into derivatives containing the 1,4-benzodioxan-piperazine core have demonstrated notable activity against various cancer cell lines.

The FAK-inhibiting 1,3,4-thiadiazole derivatives containing 1,4-benzodioxan showed significant antiproliferative effects. Compound 2p from this series was particularly effective against the HEPG2 (human liver cancer) cell line, with an EC₅₀ value of 10.28 µg/mL. researchgate.net Another study on a related scaffold, 1-(2-aryl-2-adamantyl)piperazines, found that the parent piperazine compound exhibited IC₅₀ values of 9.2 µM and 8.4 µM against HeLa (cervical cancer) and MDA-MB-231 (breast cancer) cell lines, respectively. nih.govkcl.ac.uk Further chemical modification of this structure led to a derivative with enhanced potency against the same cell lines. nih.govkcl.ac.uk

Compound ClassCell LineCancer TypeActivity (IC₅₀/EC₅₀)Reference
1,3,4-Thiadiazole derivative of 1,4-Benzodioxan (Compound 2p)HEPG2Liver Cancer10.28 µg/mL researchgate.net
1-(2-aryl-2-adamantyl)piperazine (Parent Compound 6)HeLaCervical Cancer9.2 µM nih.govkcl.ac.uk
MDA-MB-231Breast Cancer8.4 µM nih.govkcl.ac.uk
1-(2-aryl-2-adamantyl)piperazine (Derivative 13)HeLaCervical Cancer8.4 µM nih.govkcl.ac.uk
MDA-MB-231Breast Cancer6.8 µM nih.govkcl.ac.uk

Antimicrobial Efficacy (Antibacterial and Antifungal Studies)

The 1,4-benzodioxan and piperazine moieties are independently recognized for their presence in various antimicrobial agents. jscimedcentral.comresearchgate.netnih.gov Consequently, hybrid molecules containing both scaffolds have been a subject of antimicrobial research.

Studies on 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives revealed significant antimicrobial activity against a panel of pathogenic bacterial and fungal strains. researchgate.neteurjchem.com Similarly, phenylpiperazine derivatives of 1,4-benzodioxan were found to be effective antibacterial agents, with a particular compound showing an IC₅₀ of just 0.03 µg/mL against Staphylococcus aureus. jscimedcentral.com Other research has focused on attaching the piperazine core to different structures, such as 1,3,4-thiadiazoles, yielding compounds with notable activity against Gram-negative bacteria like E. coli. mdpi.com The mechanism often involves targeting essential bacterial enzymes, such as those in the fatty acid synthesis pathway. mdpi.com

Compound ClassTarget OrganismActivity (MIC/IC₅₀)Reference
Phenylpiperazine derivative of 1,4-Benzodioxan (Compound 3c)Staphylococcus aureus0.03 µg/mL (IC₅₀) jscimedcentral.com
Cinnamaldehyde acylhydrazone with 1,4-Benzodioxan (Compound B6)E. coli, P. aeruginosa, S. aureus, B. subtilis1.56-3.13 µg/mL (MIC) researchgate.net
4-(2-trifluoromethyl)-benzenesulfonyl-1-(1,4-benzodioxane-2-carbonyl)piperazinePathogenic bacterial and fungal strainsSignificant Activity researchgate.neteurjchem.com
Chlorinated piperazine substituted dimethyl-1,4-benzoquinone (Compound 4a)S. epidermidis4.88 µg/mL (MIC) researchgate.net

Anti-inflammatory Action and Underlying Mechanisms (Animal Models)

Chronic inflammation is a key factor in many diseases, and targeting its pathways is a major therapeutic goal. The histamine H4 receptor (H4R) is a promising target for novel anti-inflammatory drugs. nih.govresearchgate.net While not the exact title compound, structurally similar 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines were investigated for their anti-inflammatory potential. nih.govresearchgate.net A lead compound from this series, LINS01005, demonstrated interesting anti-inflammatory activity in a murine model of asthma by reducing eosinophil counts and the expression of cyclooxygenase-2 (COX-2). nih.govresearchgate.net

Furthermore, research on a positional isomer, 1-((2,3-Dihydrobenzo[b] nih.govresearchgate.netdioxin-6-yl)methyl)-4-substituted-phenylpiperazine, identified it as a selective inhibitor of COX-2. nih.gov The most promising compound from this series showed potent anti-inflammatory effects in an in vivo mouse model of carrageenan-induced paw edema without the ulcerogenic side effects commonly associated with non-selective NSAIDs. nih.gov This suggests that the benzodioxan-piperazine framework is a promising scaffold for developing safer and more selective anti-inflammatory agents. nih.govmdpi.com

Antioxidant Properties and Radical Scavenging Activity

No studies detailing the antioxidant properties or radical scavenging activity of this compound were identified in the available research.

Immunosuppressive Effects

There is no available data from preclinical studies to suggest or confirm any immunosuppressive effects of this compound.

Computational Approaches in the Discovery and Characterization of Benzodioxane Piperazine Compounds

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as a derivative of 1-(1,4-Benzodioxan-2-ylmethyl)piperazine, within the active site of a target protein.

Research involving benzodioxane-piperazine derivatives has frequently employed molecular docking to elucidate their mechanism of action. For instance, studies have used docking simulations to investigate how these compounds interact with key biological targets. In one such study, a series of 1,4-benzodioxane (B1196944) thiazolidinedione piperazine (B1678402) derivatives were designed and synthesized as potential inhibitors of β-ketoacyl-acyl carrier protein synthase III (FabH), an enzyme crucial for bacterial fatty acid synthesis. nih.govresearchgate.net Computational docking of the most active compound showed that it fits well into the active site of FabH, interacting with key amino acid residues. nih.gov This correlation between potent inhibitory activity and strong binding in the computational model underscores the predictive power of molecular docking. nih.govresearchgate.net

Similarly, docking studies were instrumental in identifying a new and selective ligand for the cyclooxygenase-2 (COX-2) enzyme from a series of 1-((2,3-Dihydrobenzo[b] capes.gov.brdocumentsdelivered.comdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives. nih.gov The simulations revealed that the most promising anti-inflammatory compound from this series formed key interactions within the COX-2 active site, providing a structural basis for its observed biological activity. nih.gov These computational predictions are crucial for understanding structure-activity relationships (SAR) and guiding the design of more potent and selective inhibitors.

Table 1: Examples of Molecular Docking Studies on Benzodioxane-Piperazine Derivatives

Derivative ClassTarget ProteinKey Findings
1,4-Benzodioxane thiazolidinedione piperazine derivatives nih.govresearchgate.netE. coli β-ketoacyl-acyl carrier protein synthase III (FabH) nih.govresearchgate.netThe most active compound (6j) showed significant inhibitory activity (IC50 = 0.06 μΜ) which correlated with its predicted interaction with key residues in the FabH active site. nih.gov
1-((2,3-Dihydrobenzo[b] capes.gov.brdocumentsdelivered.comdioxin-6-yl)methyl)-4-substituted-phenylpiperazine derivatives nih.govCyclooxygenase-2 (COX-2) nih.govThe most active anti-inflammatory compound (3k) was shown through docking to interact with key residues in the active site of the COX-2 enzyme, explaining its selectivity and potency. nih.gov
Piperidine/piperazine-based compounds nih.govSigma 1 Receptor (S1R) nih.govDocking studies helped to decipher the binding mode of a potent S1R agonist, revealing crucial interactions with hydrophobic residues and a π-cation interaction with a phenylalanine residue, guiding further structure-based optimization. nih.gov

Pharmacophore Modeling for Hit Identification and Lead Optimization

Pharmacophore modeling is a powerful tool in medicinal chemistry used to define the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model represents the key interaction points, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and ionizable groups, in a ligand that are necessary for binding to a target receptor.

This approach has been successfully applied to the 1,4-benzodioxan-piperazine scaffold to identify new, active compounds and to optimize existing leads. A notable example is the development and validation of a pharmacophore model for α1-adrenoceptor antagonists. capes.gov.brdocumentsdelivered.com Researchers synthesized a series of 1,4-benzodioxan-arylpiperazine derivatives and evaluated their binding affinity. capes.gov.brdocumentsdelivered.com The fitting of these compounds to a previously proposed pharmacophore model helped to derive structure-activity relationships and confirm the model's predictive power. capes.gov.br The study identified the specific structural moieties that contribute to the biological activity, demonstrating the robustness of the calculated pharmacophore model for identifying potent α1-adrenoceptor antagonists. capes.gov.br

The process of pharmacophore modeling typically involves:

Selection of a training set: A group of molecules with known biological activities is chosen.

Feature identification: Common chemical features among the active molecules are identified.

Model generation: A 3D arrangement of these features is created, representing the pharmacophore.

Validation: The model's ability to distinguish between active and inactive compounds is tested using a separate set of molecules (test set).

Once validated, the pharmacophore model can be used as a 3D query to screen large compound databases to find new "hits" that match the pharmacophoric features, which can then be synthesized and tested. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design. They aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying how changes in molecular properties (descriptors) affect activity, QSAR models can predict the potency of novel, unsynthesized analogs.

For classes of compounds like benzodioxane-piperazines, QSAR provides a framework for understanding which physicochemical properties are most influential for their biological effect. A typical QSAR study involves calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters, for a set of molecules with known activities. Statistical methods, like multiple linear regression (MLR), are then used to build a model that correlates a subset of these descriptors with the observed activity. nih.govopenpharmaceuticalsciencesjournal.com

For example, QSAR studies on arylpiperazine derivatives have successfully identified key descriptors that influence their activity against various targets. nih.gov In one study on arylpiperazines with anti-proliferative activity, the resulting QSAR model showed that the activity was strongly dependent on descriptors related to molecular shape and electronic properties. nih.gov The statistical robustness of such models, indicated by high correlation coefficients (R²) and cross-validation coefficients (Q²), validates their predictive power. nih.govopenpharmaceuticalsciencesjournal.com

Table 2: Key Statistical Parameters in QSAR Model Validation

ParameterDescriptionDesired Value
R² (Correlation Coefficient) Measures the proportion of the variance in the dependent variable (activity) that is predictable from the independent variables (descriptors).Close to 1.0 (e.g., > 0.8) nih.gov
Q² (Cross-validated R²) A measure of the model's predictive ability, determined by internal validation (e.g., leave-one-out method).Close to R² (e.g., > 0.7) nih.gov
R²pred (External Validation R²) Measures the model's predictive power on an external set of compounds not used in model generation.Indicates good predictive ability (e.g., > 0.6) nih.gov

These models serve as a guide for designing new derivatives of this compound with potentially enhanced activity by modifying the molecular structure to optimize the key descriptors identified in the QSAR analysis. openpharmaceuticalsciencesjournal.com

Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and interactions of atoms and molecules over time. This technique is invaluable for understanding the conformational flexibility of ligands like this compound and for analyzing the stability and dynamics of their binding to a biological target. nitech.ac.jp

MD simulations can be used to:

Assess Binding Stability: By running simulations of the docked ligand-protein complex, researchers can observe whether the ligand remains stably bound in its predicted pose or if it dissociates. nih.gov

Analyze Conformational Changes: Both the ligand and the protein can change their shape upon binding. MD simulations can capture these induced-fit effects, providing a more accurate picture of the binding event.

Identify Key Interactions: The simulations can reveal the most persistent and important interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex over time. nih.gov

Calculate Binding Free Energies: Advanced MD-based methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the free energy of binding, offering a more quantitative prediction of ligand affinity. nih.gov

In studies of piperazine-based compounds, MD simulations have been used to refine docking results and confirm the stability of predicted binding modes. For example, after identifying a potent sigma 1 receptor (S1R) agonist through docking, MD simulations were employed to study the dynamic behavior of the ligand-receptor complex, revealing the crucial amino acid residues that maintained stable interactions with the compound. nih.gov This dynamic insight is critical for the rational optimization of lead compounds.

Virtual Screening Techniques for Novel Analog Discovery

Virtual screening (or in silico screening) is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly narrows down the number of candidates for experimental testing. Virtual screening can be broadly categorized into two types: ligand-based and structure-based.

Ligand-Based Virtual Screening: This method is used when the 3D structure of the target is unknown but a set of active ligands is available. It involves using a known active molecule as a template to search for other compounds with similar shapes or pharmacophoric features. nih.gov

Structure-Based Virtual Screening: When the 3D structure of the target protein is known, this approach uses molecular docking to "screen" a large database of compounds against the target's binding site, ranking them based on their predicted binding affinity.

A hierarchical virtual screening approach often combines both methods to improve efficiency and accuracy. nih.gov For instance, a large database of millions of compounds can first be filtered using a rapid, ligand-based method (like shape similarity). nih.gov The top-ranking hits are then subjected to more computationally intensive structure-based docking, and the best candidates from that stage might be further analyzed using MD simulations and free energy calculations before being selected for synthesis and biological testing. nih.gov This multi-step process was successfully used to identify a novel piperazine-based juvenile hormone agonist from a database of five million compounds, demonstrating the power of virtual screening to discover new chemical scaffolds. nih.gov For the this compound core, such techniques could be employed to explore vast chemical space and discover novel analogs with desired biological activities against a range of targets.

Future Research Directions and Translational Perspectives for 1 1,4 Benzodioxan 2 Ylmethyl Piperazine Analogs

Design and Synthesis of Advanced Analogs with Enhanced Polypharmacology or Selectivity

The future design and synthesis of analogs of 1-(1,4-benzodioxan-2-ylmethyl)piperazine will likely focus on two key areas: enhancing polypharmacology for complex diseases and achieving greater selectivity for specific targets to minimize off-target effects.

Enhanced Polypharmacology: Many complex diseases, such as neuropsychiatric disorders and cancer, involve multiple biological targets. Designing single molecules that can modulate several of these targets simultaneously offers a promising therapeutic strategy. The benzodioxane-piperazine core is an excellent starting point for developing such multi-target directed ligands (MTDLs). For instance, derivatives have already shown affinity for both serotonergic (5-HT) and adrenergic receptors, a desirable profile for treating depression and anxiety. Future work could involve the strategic incorporation of additional pharmacophores to engage other relevant targets, such as dopamine (B1211576) receptors or monoamine oxidase (MAO).

Enhanced Selectivity: Conversely, for indications where a single target is paramount, enhancing selectivity is crucial. For example, derivatives of 1-((2,3-dihydrobenzo[b] nih.govnih.govdioxin-6-yl)methyl)-4-substituted-phenylpiperazine have been identified as selective inhibitors of cyclooxygenase-2 (COX-2), which could lead to anti-inflammatory agents with reduced gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Future synthetic efforts will focus on modifying the substituents on both the benzodioxan and piperazine (B1678402) rings to optimize interactions with the target protein and increase selectivity over related proteins.

Compound IDTarget(s)Key Findings
Compound 3k COX-2Exhibited the best anti-inflammatory activity among the designed compounds with no toxicity. nih.gov
Lecozotan 5-HT₁AExemplifies the interaction of the benzodioxane-piperazine hybrid with serotonergic receptors. vulcanchem.com
WB-4101 α₁-ARDemonstrates the potential for α₁-adrenergic receptor antagonism. vulcanchem.com

Exploration of Novel Therapeutic Indications Based on Pre-clinical Findings

Pre-clinical studies have hinted at a broader therapeutic potential for this compound analogs beyond their initial applications. Future research should systematically explore these new avenues.

Anticancer Potential: The piperazine moiety is a common feature in many anticancer drugs. mdpi.com Recent studies have shown that derivatives of the 1,4-benzodioxan scaffold can exhibit cytotoxic effects in cancer cell lines. Further investigation into the mechanisms of action, which may include the induction of apoptosis or inhibition of key signaling pathways, is warranted. The development of analogs with improved potency and selectivity for cancer cells over healthy cells will be a key focus.

Neurodegenerative Diseases: The modulation of serotonergic and adrenergic systems is also relevant to the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. The ability of some analogs to act as 5-HT₁A antagonists suggests potential for improving cognitive function. vulcanchem.com Future preclinical studies in relevant animal models will be essential to validate these hypotheses and identify lead candidates for further development.

Infectious Diseases: Some benzodioxane derivatives have demonstrated antibacterial activity by inhibiting targets such as FabH, an enzyme involved in bacterial fatty acid biosynthesis. vulcanchem.com This opens up the possibility of developing novel antibiotics based on this scaffold, which is particularly important in the face of growing antibiotic resistance.

Therapeutic AreaPre-clinical FindingPotential Mechanism of Action
Oncology Cytotoxic effects in prostate cancer cells. researchgate.netα₁-Adrenoreceptor antagonism. researchgate.net
Neurodegenerative Diseases 5-HT₁A antagonism improves memory consolidation in preclinical models. vulcanchem.comEnhancement of serotonin (B10506) transmission. vulcanchem.com
Antibacterial Inhibition of bacterial targets like FabH and FtsZ. vulcanchem.comDisruption of fatty acid biosynthesis and cell division. vulcanchem.com

Development of Advanced Computational Models for Rational Drug Design

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rational design of molecules with desired properties. For this compound analogs, the development of advanced computational models will accelerate the discovery of new drug candidates.

Molecular Docking and Dynamics: Molecular docking studies have already been employed to understand the binding of these analogs to targets like COX-2 and FabH. nih.govnih.gov Future work will involve the use of more sophisticated molecular dynamics simulations to predict the binding free energies and to study the conformational changes of both the ligand and the protein upon binding. This will provide a more accurate picture of the drug-target interactions and guide the design of more potent inhibitors.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of the analogs with their biological activities. These models, once validated, can be used to predict the activity of virtual compounds, allowing for the rapid screening of large chemical libraries and the prioritization of compounds for synthesis and testing.

Pharmacophore Modeling: Pharmacophore models define the essential three-dimensional arrangement of functional groups required for biological activity. By developing pharmacophore models for different targets, researchers can design novel molecules that fit the model and are therefore more likely to be active.

Comprehensive Stereochemical Investigations to Elucidate Enantiomer-Specific Activities

The this compound scaffold contains a chiral center, meaning it can exist as two enantiomers. It is well-established that enantiomers can have different pharmacological and toxicological profiles. Therefore, comprehensive stereochemical investigations are crucial for the development of safe and effective drugs.

Enantioselective Synthesis and Separation: The development of efficient methods for the enantioselective synthesis or chiral separation of the enantiomers is a prerequisite for studying their individual activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase or pre-column derivatization with a chiral reagent are common techniques for separating enantiomers. nih.gov

Enantiomer-Specific Biological Evaluation: Once separated, the individual enantiomers must be evaluated in a range of biological assays to determine their potency, selectivity, and mechanism of action. Studies on related 1,4-dioxane derivatives have already shown that enantiomers can exhibit reversed selectivity for different receptors, with one enantiomer being a potent 5-HT₁A receptor agonist and the other being a more effective α₁-adrenoreceptor antagonist. nih.gov This highlights the importance of studying each enantiomer in isolation.

EnantiomerReceptor PreferenceImplication
(S)-enantiomer Potent 5-HT₁A receptor agonist. nih.govPotential for development as an anxiolytic or antidepressant.
(R)-enantiomer More potent at α₁d-AR subtype. nih.govPotential for development as an antihypertensive or for benign prostatic hyperplasia.

Integration of Multi-Target Drug Design Strategies

The future of drug discovery for complex diseases lies in the ability to rationally design molecules that can interact with multiple targets. The this compound scaffold is an ideal starting point for such endeavors.

Pharmacophore Hybridization: This strategy involves combining the pharmacophoric features of two or more different ligands into a single molecule. For example, the benzodioxan-piperazine core could be combined with a pharmacophore known to inhibit a specific enzyme or interact with another receptor to create a dual-action drug.

Privileged Scaffolds: The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous bioactive compounds. mdpi.com By leveraging the known structure-activity relationships of other piperazine-containing drugs, researchers can design novel multi-target agents based on the this compound template.

The continued exploration of the chemical space around the this compound scaffold, guided by advanced computational models and a deep understanding of stereochemistry and polypharmacology, holds significant promise for the development of novel and effective therapies for a range of human diseases.

Q & A

Q. What are the common synthetic routes for 1-(1,4-Benzodioxan-2-ylmethyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reductive alkylation. For example, piperazine derivatives are often prepared by reacting a benzodioxan-containing alkyl halide with piperazine in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) . Optimization includes adjusting solvent ratios, reaction time (monitored via TLC), and purification via silica gel chromatography (e.g., ethyl acetate/hexane gradients) . Yield improvements may require stepwise temperature control or stoichiometric adjustments of reagents like propargyl bromide .

Q. What standard characterization techniques are used to confirm the structure of piperazine derivatives like this compound?

Key methods include:

  • NMR spectroscopy (¹H/¹³C) to verify substituent positions and piperazine ring integrity .
  • IR spectroscopy to identify functional groups (e.g., C=O or C-O-C stretches) .
  • Mass spectrometry (GC-MS) for molecular weight confirmation .
  • Melting point analysis to assess purity .
    Crystallographic data (e.g., CCDC deposition) may also be used for structural elucidation .

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational docking studies and experimental biological activity for this compound?

Discrepancies often arise from ligand flexibility or solvent effects in docking models. To address this:

  • Validate docking results with molecular dynamics simulations to account for conformational changes .
  • Compare experimental IC₅₀ values (e.g., from anticancer assays) with computational binding affinities .
  • Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure actual binding thermodynamics .

Q. What methodological strategies are recommended for studying the structure-activity relationship (SAR) of this compound derivatives?

  • Systematic substituent variation : Modify the benzodioxan or piperazine moieties (e.g., chloroacetyl or methoxy groups) and evaluate biological activity .
  • Pharmacophore modeling : Identify critical functional groups (e.g., hydrogen bond acceptors in the benzodioxan ring) using tools like Schrödinger’s Phase .
  • In vitro profiling : Test analogs against target receptors (e.g., 5-HT₁A or kinase assays) to correlate structural changes with potency .

Q. How can researchers design experiments to assess the neurotoxicity or off-target effects of this compound in preclinical models?

  • In vitro neurotoxicity screens : Use neuronal cell lines (e.g., SH-SY5Y) to measure apoptosis (via caspase-3 assays) or oxidative stress (ROS detection) .
  • In vivo behavioral studies : Employ rodent models to evaluate locomotor activity or anxiety-like behaviors (e.g., elevated plus maze) .
  • Off-target profiling : Utilize kinase selectivity panels or GPCR binding assays to identify unintended interactions .

Q. What advanced analytical methods are suitable for quantifying impurities or degradation products in synthesized batches?

  • HPLC-MS/MS : Detect trace impurities (e.g., hydrolyzed products) with high sensitivity .
  • Stability-indicating assays : Perform forced degradation studies (e.g., acid/base hydrolysis, thermal stress) and monitor degradation pathways .
  • X-ray powder diffraction (XRPD) : Assess crystallinity and polymorphic changes during storage .

Q. How can computational tools predict the pharmacokinetic properties of this compound derivatives?

  • ADMET prediction : Use software like SwissADME or ADMET Predictor to estimate solubility, BBB permeability, and CYP450 inhibition .
  • QSAR models : Corrogate molecular descriptors (e.g., logP, TPSA) with bioavailability data from in vivo studies .
  • Metabolite prediction : Tools like GLORY or MetaSite can identify potential Phase I/II metabolites .

Methodological Considerations for Data Interpretation

Q. How should researchers address inconsistencies in thermodynamic vs. structural data during metal-ligand complexation studies?

  • Complementary techniques : Pair potentiometric titration (for stability constants) with X-ray crystallography or EXAFS (for structural insights) .
  • Control experiments : Compare complexation behavior with analogous ligands (e.g., unsubstituted piperazine) to isolate substituent effects .

Q. What strategies mitigate batch-to-batch variability in piperazine derivative synthesis?

  • Process analytical technology (PAT) : Implement real-time monitoring (e.g., in-line FTIR) during reactions .
  • Design of experiments (DoE) : Use factorial designs to optimize critical parameters (e.g., temperature, reagent equivalents) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.